N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide typically involves a multi-step process:
Amination: The starting material, 5-amino-2-methylphenol, undergoes a reaction with an appropriate acylating agent to introduce the acetamide group.
Phenoxy Substitution: The intermediate product is then reacted with 2,4-di(tert-butyl)phenol under basic conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation or cell proliferation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]propionamide: Contains a propionamide group.
Uniqueness: N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research settings where precise molecular interactions are studied.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15-8-10-17(24)13-19(15)25-21(26)14-27-20-11-9-16(22(2,3)4)12-18(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSOETFRDXBHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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